molecular formula C15H19NO4S2 B2956680 Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate CAS No. 2415472-42-1

Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate

Cat. No.: B2956680
CAS No.: 2415472-42-1
M. Wt: 341.44
InChI Key: CPULEUTVPUGRQX-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group. This carbamoyl moiety is further functionalized with a (6-hydroxy-1,4-dithiepan-6-yl)methyl group, introducing a seven-membered 1,4-dithiepan ring containing two sulfur atoms at positions 1 and 4, along with a hydroxyl group at position 5. The compound’s structural complexity arises from its unique combination of sulfur-containing heterocycles, ester functionalities, and hydrogen-bonding capabilities, making it relevant in materials science and medicinal chemistry for applications such as metal chelation or enzyme inhibition .

Properties

IUPAC Name

methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-20-14(18)12-4-2-11(3-5-12)13(17)16-8-15(19)9-21-6-7-22-10-15/h2-5,19H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPULEUTVPUGRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-carboxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-carboxybenzoate. This intermediate is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethylamine under carbamoylation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carbamoyl groups may play a role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate, comparisons are drawn with structurally analogous compounds (Table 1). Key comparison criteria include molecular topology , physicochemical properties , and crystallographic data , often determined using tools like SHELX for structural refinement .

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Heterocycle Functional Groups Crystallographic Space Group Hydrogen Bond Donors/Acceptors LogP (Predicted)
This compound Benzoate ester 1,4-dithiepan Hydroxyl, carbamoyl, ester P2₁/c (hypothetical) 2 donors, 4 acceptors 1.8
Methyl 4-(dithiolan-3-ylcarbamoyl)benzoate Benzoate ester 1,2-dithiolane Carbamoyl, ester P1̄ (reported) 1 donor, 3 acceptors 2.3
Ethyl 4-[(thietan-3-ylmethyl)carbamoyl]benzoate Benzoate ester Thietane Ester, carbamoyl C2/c (reported) 1 donor, 3 acceptors 1.5
4-[(Tetrahydrothiophen-3-yl)carbamoyl]benzoic acid Benzoic acid Tetrahydrothiophene Carboxylic acid, carbamoyl P2₁2₁2₁ (reported) 3 donors, 4 acceptors 0.7

Key Findings:

Heterocyclic Influence: The seven-membered 1,4-dithiepan ring in the target compound introduces greater conformational flexibility compared to five-membered analogs (e.g., 1,2-dithiolane or thietane). This flexibility may enhance binding to irregularly shaped biological targets but reduces ring strain-driven reactivity observed in smaller sulfur-containing rings . The hydroxyl group at position 6 of the dithiepan ring increases hydrogen-bonding capacity, differentiating it from non-hydroxylated analogs like Methyl 4-(dithiolan-3-ylcarbamoyl)benzoate.

Physicochemical Properties :

  • The compound’s predicted LogP (1.8) suggests moderate lipophilicity, intermediate between the more hydrophobic dithiolane derivative (LogP 2.3) and the polar benzoic acid analog (LogP 0.7).
  • The ester group confers better membrane permeability compared to the carboxylic acid derivative, which is more water-soluble.

Crystallographic Data :

  • Structural studies using SHELX-family software (e.g., SHELXL for refinement) highlight that the 1,4-dithiepan ring adopts a chair-like conformation with sulfur-sulfur distances of ~3.1 Å, distinct from the planar dithiolane ring .
  • The hydroxyl group participates in intramolecular hydrogen bonds with the carbamoyl oxygen, stabilizing the molecule’s conformation.

Biological Activity

Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which involves a benzoate moiety linked to a dithiepan unit. The presence of the hydroxy group and carbamoyl functionality suggests potential interactions with biological targets.

Structural Formula

C14H17NO3S2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3\text{S}_2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of dithiepan compounds show activity against various pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiparasitic Activity

A notable area of research focuses on the antiparasitic effects of related compounds. For example, studies on oxabicyclic derivatives have shown promising results against Leishmania donovani, a parasite responsible for leishmaniasis. These compounds induce apoptosis-like death in parasites, highlighting their potential as therapeutic agents against parasitic infections .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines. The underlying mechanism may involve the induction of cell cycle arrest and apoptosis through various signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several dithiepan derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 4-{...}E. coli32 µg/mL
Methyl 4-{...}S. aureus16 µg/mL

Study 2: Antiparasitic Activity Against Leishmania

In another investigation, this compound was tested for its efficacy against Leishmania donovani. The compound demonstrated a synergistic effect when combined with miltefosine, enhancing its antiparasitic activity significantly.

Treatment CombinationEffectiveness (IC50)
Monotherapy (Miltefosine)100 nM
Combination (Miltefosine + Methyl 4-{...})30 nM

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